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Compound of Interest

Compound Name: 4-Methoxybenzo[d]isoxazole

Cat. No.: B15058450

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and synthetic
approaches for 4-Methoxybenzo[d]isoxazole. Due to the limited availability of comprehensive
experimental data in the public domain for this specific molecule, this document outlines
general methodologies and analogous data, offering a foundational understanding for
researchers.

Spectroscopic Data Summary

Detailed, experimentally verified spectroscopic data for 4-Methoxybenzo[d]isoxazole is not
readily available in published literature. However, based on the analysis of related
benzisoxazole and methoxy-substituted aromatic compounds, the expected spectral
characteristics can be predicted. Researchers undertaking the synthesis and characterization
of this compound should anticipate the following general features in their analytical data.

Table 1: Predicted Spectroscopic Data for 4-Methoxybenzo[d]isoxazole
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Spectroscopic Technique Expected Peaks/Signals

Aromatic protons (approx. o 6.8-7.5 ppm),
Methoxy protons (approx. 6 3.8-4.0 ppm,

14 NMR | yp (app . pp |
singlet), Isoxazole proton (if present, typically

downfield).

Aromatic carbons (approx. 6 110-160 ppm),
Methoxy carbon (approx. & 55-60 ppm),

15C NMR y ! (app ppm)
Isoxazole ring carbons (values can vary

significantly based on substitution).

C-O-C stretching (aromatic ether, approx. 1250
cm~1), C=N stretching (isoxazole ring, approx.

IR Spectroscopy 1600-1650 cm™1), Aromatic C-H stretching
(approx. 3000-3100 cm~1), C-H bending
(approx. 750-900 cm~1).

A molecular ion peak (M*) corresponding to the

molecular weight of CsH7NOz2 (149.15 g/mol ).
Mass Spectrometry Fragmentation patterns would likely involve the

loss of the methoxy group or cleavage of the

isoxazole ring.

Experimental Protocols: General Synthetic
Approaches

A specific, detailed experimental protocol for the synthesis of 4-Methoxybenzo[d]isoxazole is
not explicitly documented in readily accessible scientific literature. However, general synthetic

routes to benzisoxazole derivatives are well-established. The following represents a plausible

synthetic strategy based on common methodologies in heterocyclic chemistry.

General Synthesis of Benzisoxazoles

The construction of the benzisoxazole ring system can be achieved through several
established synthetic pathways. A common approach involves the cyclization of an
appropriately substituted aromatic precursor. For the synthesis of 4-
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Methoxybenzo[d]isoxazole, a potential route could start from a substituted salicylaldehyde or
a related ortho-hydroxy aromatic ketone.

Conceptual Experimental Workflow:

Synthesis
Ortho-hydroxy aromatic precursor Reaction with a source of nitrogen .
@—> (o2, 2-hydroxy. Emethonybemsaldehyde) [ (s, hydroxylamine) Intramolecular cyclization a-Methoxybenzoldlisoxazole NI S
| IR Spectroscopy
)\

NMR Spectroscopy
(H, 5C)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis and spectroscopic characterization of 4-
Methoxybenzo[d]isoxazole.

Methodology Details (Hypothetical):

o Oximation: A suitable starting material, such as 2-hydroxy-6-methoxybenzaldehyde, would
be reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate
or pyridine) in a suitable solvent like ethanol. This reaction would form the corresponding
oxime intermediate.
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» Cyclization: The resulting oxime would then undergo intramolecular cyclization to form the
benzisoxazole ring. This step can often be induced by heating or by treatment with a
dehydrating agent or a suitable catalyst.

 Purification: The crude product would be purified using standard laboratory techniques such
as recrystallization or column chromatography to yield pure 4-Methoxybenzo[d]isoxazole.

Conclusion

While a comprehensive, experimentally validated dataset for 4-Methoxybenzo[d]isoxazole is
not currently available in the reviewed literature, this guide provides a framework for its
synthesis and characterization based on established principles of organic chemistry.
Researchers aiming to work with this compound will likely need to perform its synthesis and
conduct a full spectroscopic analysis to confirm its structure and purity. The predicted spectral
data and the general synthetic workflow presented herein can serve as a valuable starting point
for such investigations. Further research is warranted to fully elucidate the spectroscopic
properties and optimize the synthesis of 4-Methoxybenzo[d]isoxazole.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-
Methoxybenzo[d]isoxazole: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15058450#spectroscopic-data-of-4-
methoxybenzo-d-isoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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